molecular formula C33H59NO4 B13433108 2-Hydroxydecanal Fingolimod

2-Hydroxydecanal Fingolimod

Cat. No.: B13433108
M. Wt: 533.8 g/mol
InChI Key: KWIYQTIBWFYXBS-UHFFFAOYSA-N
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Description

2-Hydroxydecanal Fingolimod is a synthetic compound that has garnered significant attention in the field of medicinal chemistry. It is primarily known for its role as a sphingosine-1-phosphate receptor modulator, which has therapeutic applications in the treatment of multiple sclerosis. The compound’s unique structure and biological activity make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxydecanal Fingolimod involves multiple steps, starting from readily available precursors. One common route includes the alkylation of a sphingosine backbone followed by selective hydroxylation to introduce the hydroxydecanal moiety. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound is carried out through a series of optimized chemical reactions. The process includes large-scale alkylation, hydroxylation, and purification steps. Advanced techniques such as ultra-performance liquid chromatography (UPLC) are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxydecanal Fingolimod undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.

    Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.

    Substitution: Nucleophilic substitution reactions can modify the hydroxydecanal moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions often involve the use of strong nucleophiles such as sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further explored for their biological activities .

Scientific Research Applications

2-Hydroxydecanal Fingolimod has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxydecanal Fingolimod involves its binding to sphingosine-1-phosphate receptors on lymphocytes. This binding prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the bloodstream and mitigating autoimmune responses. The compound also influences various molecular pathways, including the inhibition of histone deacetylases and activation of protein phosphatase 2A .

Comparison with Similar Compounds

  • Siponimod (Mayzent)
  • Ozanimod (Zeposia)
  • Ponesimod (Ponvory)

Comparison: 2-Hydroxydecanal Fingolimod is unique due to its specific binding affinity and modulation of sphingosine-1-phosphate receptors. Compared to similar compounds, it has a broader range of biological activities and a well-established safety profile. Its effectiveness in reducing relapses and disability progression in multiple sclerosis patients sets it apart from other sphingosine-1-phosphate receptor modulators .

Properties

Molecular Formula

C33H59NO4

Molecular Weight

533.8 g/mol

IUPAC Name

N-[4-(4-dodecylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]-2-hydroxydecanamide

InChI

InChI=1S/C33H59NO4/c1-3-5-7-9-11-12-13-14-15-17-19-29-21-23-30(24-22-29)25-26-33(27-35,28-36)34-32(38)31(37)20-18-16-10-8-6-4-2/h21-24,31,35-37H,3-20,25-28H2,1-2H3,(H,34,38)

InChI Key

KWIYQTIBWFYXBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)C(CCCCCCCC)O

Origin of Product

United States

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